molecular formula C12H11FN2O3S B2426651 (E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide CAS No. 2249694-92-4

(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide

Cat. No. B2426651
CAS RN: 2249694-92-4
M. Wt: 282.29
InChI Key: MRVMGPIWDOZVIZ-UHFFFAOYSA-N
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Description

(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as FOSE or 2-F-5-MeOXS.

Mechanism of Action

FOSE has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, and its inhibition can lead to cell death. FOSE has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of beta-amyloid peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
FOSE has been shown to have several biochemical and physiological effects. In cancer cells, FOSE inhibits the activity of CAIX, leading to a decrease in pH and subsequent cell death. FOSE has also been shown to inhibit the activity of BACE1, leading to a decrease in the production of beta-amyloid peptides in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of FOSE is its high purity, which allows for accurate and reproducible experiments. FOSE is also stable under a wide range of conditions, making it an ideal compound for long-term studies. One limitation of FOSE is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on FOSE. One area of interest is the development of FOSE-based therapies for cancer and Alzheimer's disease. Another potential direction is the investigation of FOSE's effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, further studies are needed to fully understand the mechanism of action of FOSE and its potential applications in other areas of research.

Synthesis Methods

The synthesis of FOSE involves the reaction between 2-fluoroaniline and 5-methyl-3-chlorooxazole in the presence of a base, followed by the addition of sulfonyl chloride. This reaction yields FOSE as a white solid with a purity of over 98%.

Scientific Research Applications

FOSE has been studied extensively for its potential as a therapeutic agent in various areas of research. One of the most promising applications of FOSE is in cancer research, where it has shown significant antiproliferative activity against several cancer cell lines. FOSE has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

(E)-2-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-9-8-12(14-18-9)15-19(16,17)7-6-10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVMGPIWDOZVIZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)ethenesulfonamide

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